(3,3-Difluorocyclobutyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

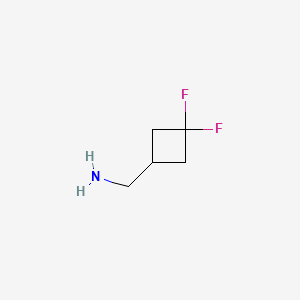

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3,3-difluorocyclobutyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)1-4(2-5)3-8/h4H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVXADKKXYLSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670330 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159882-59-3 | |

| Record name | 1-(3,3-Difluorocyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Mechanism of (3,3-Difluorocyclobutyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3-Difluorocyclobutyl)methanamine is a valuable building block in modern medicinal chemistry, prized for the unique conformational and electronic properties conferred by the gem-difluorinated cyclobutane ring. This motif often serves as a bioisosteric replacement for more metabolically labile groups, enhancing the pharmacokinetic profiles of drug candidates. This guide provides an in-depth exploration of the prevalent synthetic pathways to this amine, focusing on the strategic construction of the core structure and the subsequent functional group transformations. We will dissect the key reaction mechanisms, particularly the deoxofluorination step, and present detailed, field-proven protocols. The discussion is grounded in authoritative literature to ensure scientific integrity and practical applicability for professionals in drug discovery and development.

Introduction: The Strategic Value of the 3,3-Difluorocyclobutane Moiety

The introduction of fluorine into bioactive molecules is a cornerstone strategy in drug design. The gem-difluoromethylene (CF2) group, in particular, is of significant interest as it can act as a lipophilic bioisostere for carbonyl groups, ethers, or other functionalities.[1] When incorporated into a strained four-membered ring, the 3,3-difluorocyclobutane scaffold offers a powerful tool for medicinal chemists. It imposes a rigid conformational constraint on the molecule, which can lead to improved binding affinity and selectivity for its biological target. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups and block sites of metabolic oxidation, thereby enhancing metabolic stability and oral bioavailability.[1] As a result, building blocks like this compound are increasingly sought after for the synthesis of novel chemical entities.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1 ), reveals several convergent strategies. The primary amine can be disconnected to key functionalized precursors such as a nitrile (2 ), a carboxamide (3 ), or an aldehyde (4 ). These precursors all share a common core: the 3,3-difluorocyclobutane ring substituted at the 1-position. This core is most strategically accessed from a corresponding 3,3-difluorocyclobutane-1-carboxylic acid derivative (5 ), which itself can be traced back to the critical deoxofluorination of a 3-oxocyclobutane precursor (6 ).

Key Synthetic Pathways

Based on established literature and chemical principles, three primary pathways emerge for the efficient synthesis of this compound.

Pathway A: Synthesis via Nitrile Reduction

This pathway is one of the most direct methods, proceeding from the corresponding nitrile. The reduction of a nitrile to a primary amine is a robust and high-yielding transformation, commonly achieved with powerful reducing agents like borane complexes or lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of 3,3-Difluorocyclobutanecarbonitrile [2]

-

Setup: To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, ~3.4 M) under a nitrogen atmosphere, add a 1M solution of borane-THF complex in THF (1.1 eq) dropwise over 5 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 18-20 hours, monitoring for completion by TLC or GC-MS.

-

Quench: After completion, cool the mixture in an ice-water bath and slowly add methanol to quench the excess borane until gas evolution ceases.

-

Acidification & Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in a mixture of methanol and concentrated hydrochloric acid (1:1 v/v) and heat to reflux for 2 hours to form the hydrochloride salt.

-

Purification: Concentrate the mixture again under reduced pressure. Co-evaporate with ethanol twice to remove residual water. Suspend the resulting solid in diethyl ether, collect by filtration, and dry to afford this compound hydrochloride as a white solid. A typical reported yield for this process is around 64%.[2]

Pathway B: Synthesis via Amide Reduction

This classic route involves the conversion of a carboxylic acid to a primary amide, followed by reduction. The conversion to the amide can be achieved using standard peptide coupling conditions or via an acyl chloride intermediate. The subsequent reduction of the amide to the amine is typically performed with LiAlH₄.

Experimental Protocol: Two-Step Amide Formation and Reduction [1]

Step 1: Amide Formation

-

Dissolve 3,3-difluorocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 2-3 hours until gas evolution stops.

-

Remove the solvent in vacuo to yield the crude acyl chloride.

-

Dissolve the acyl chloride in THF, cool to 0 °C, and bubble ammonia gas through the solution or add aqueous ammonia dropwise until the reaction is complete.

-

Extract the product with an organic solvent, dry over Na₂SO₄, and concentrate to yield 3,3-difluorocyclobutanecarboxamide, which can often be used without further purification. A typical yield is >90%.[1]

Step 2: Amide Reduction

-

In a separate flask under nitrogen, prepare a slurry of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

-

Add a solution of the 3,3-difluorocyclobutanecarboxamide (1.0 eq) in THF dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids, dry the filtrate over Na₂SO₄, and concentrate. The product can be purified by distillation or converted to its hydrochloride salt for easier handling.

Pathway C: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for amine synthesis that combines carbonyl-amine condensation and reduction in a single pot.[3] This pathway would involve the initial reduction of 3,3-difluorocyclobutanecarboxylic acid to the corresponding aldehyde, followed by reaction with an ammonia source and a selective reducing agent like sodium triacetoxyborohydride (STAB).

Experimental Protocol: Reductive Amination of 3,3-Difluorocyclobutanecarbaldehyde

-

Setup: Dissolve 3,3-difluorocyclobutanecarbaldehyde (1.0 eq) and an ammonia source such as ammonium acetate (10 eq) in a suitable solvent like 1,2-dichloroethane or methanol.[4]

-

Imine Formation: Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture.[4][5] Stir at room temperature for 12-24 hours until the starting aldehyde is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine. Purification can be achieved via column chromatography or salt formation.

Synthesis of the Key Precursor: 3,3-Difluorocyclobutanone Derivatives

The cornerstone of these syntheses is the gem-difluorinated cyclobutane ring, which is almost universally installed via deoxofluorination of a ketone. A common and scalable starting material is a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.

Protocol: Deoxofluorination of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate [1]

-

Setup: Dissolve diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in CH₂Cl₂ and cool the solution to 0 °C in an ice bath.

-

Fluorination: Add a deoxofluorinating agent such as Morph-DAST (2.4 eq) portion-wise, maintaining the internal temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 48 hours.

-

Quench: Slowly pour the reaction mixture into a cold (0 °C), vigorously stirred saturated aqueous solution of sodium carbonate (Na₂CO₃).

-

Workup: Separate the organic layer and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the residue by vacuum distillation to yield diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate. A typical reported yield is 65%.[1]

This difluorinated diester can then be hydrolyzed and decarboxylated to give 3,3-difluorocyclobutanecarboxylic acid, a common precursor for Pathways A and B.[1][6]

Mechanistic Deep Dive: Deoxofluorination

The conversion of the ketone in precursor 6 to the gem-difluoride in 5 is the most critical transformation. The mechanism using a dialkylaminosulfur trifluoride (DAST) reagent, such as Morph-DAST or Deoxo-Fluor®, is believed to proceed through an initial attack of the ketone oxygen onto the electrophilic sulfur atom of the DAST reagent. This forms an intermediate oxosulfonium species. Subsequent intramolecular nucleophilic attack by the fluoride ion, coupled with the departure of a stable sulfur-containing byproduct and a proton transfer, results in the formation of the gem-difluoride. The concerted nature of this process helps to drive the reaction forward.

Causality in Reagent Choice: While classic DAST is effective, it is known to be thermally unstable. For larger-scale syntheses, more stable alternatives like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) or Morph-DAST are strongly preferred due to their enhanced safety profiles.[1][7]

Data Summary and Pathway Comparison

| Feature | Pathway A (Nitrile Reduction) | Pathway B (Amide Reduction) | Pathway C (Reductive Amination) |

| Key Precursor | Nitrile | Carboxylic Acid / Amide | Aldehyde |

| Key Reagents | BH₃·THF, HCl | (COCl)₂, NH₃, LiAlH₄ | NH₄OAc, NaBH(OAc)₃ |

| Number of Steps | 1 (from nitrile) | 2 (from acid) | 1 (from aldehyde) |

| Reported Yield | ~64% (as HCl salt)[2] | High (~70-85% over 2 steps)[1] | Typically high (>75%) |

| Scalability | Good; borane handling requires care. | Good; LiAlH₄ requires careful quenching. | Excellent; mild conditions. |

| Considerations | Requires synthesis of the nitrile precursor. | Amide reduction is robust but energetic. | Requires synthesis of the aldehyde, which can be unstable. |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several reliable and scalable pathways. The choice of route often depends on the available starting materials and the desired scale of the reaction. The nitrile reduction pathway offers a very direct conversion, while the amide reduction and reductive amination routes provide classic, robust alternatives. The critical step in all approaches is the efficient and safe deoxofluorination of a cyclobutanone precursor, for which thermally stable reagents like Morph-DAST are recommended. As the demand for conformationally restricted and fluorinated building blocks continues to grow in drug discovery, the development of even more efficient, catalytic, or asymmetric routes to this and related amines will remain an important area of research.

References

- 1. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. rsc.org [rsc.org]

- 6. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Introduction: The Strategic Role of Fluorine in a Key Building Block

An In-Depth Technical Guide to the Physicochemical Properties of (3,3-Difluorocyclobutyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a primary amine functionalized cyclobutane ring, notable for the geminal difluoride substitution. This structural motif has garnered significant attention in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including pKa, lipophilicity (logP), and metabolic stability.[1] The cyclobutyl scaffold provides a rigid, three-dimensional framework that can be valuable for exploring chemical space and achieving desired vectoral orientations when binding to biological targets. As a bioisostere for other common groups, the 3,3-difluorocyclobutane moiety offers a unique combination of steric bulk and electronic properties, making this amine a versatile building block in the synthesis of novel therapeutic agents.[2][3] This guide provides a detailed examination of its core physicochemical properties and outlines the rigorous experimental protocols required for their validation.

Core Physicochemical Properties: A Quantitative Overview

A precise understanding of a compound's physicochemical profile is fundamental in drug discovery, influencing everything from initial screening to formulation and in vivo behavior.[4][5] While extensive experimental data for this compound is not compiled in publicly accessible databases, the following table summarizes known and predicted properties. The gem-difluoro substitution is expected to lower the basicity (pKa) of the amine compared to its non-fluorinated analog due to the electron-withdrawing inductive effect of the fluorine atoms.[6]

| Property | Value / Expected Value | Source |

| IUPAC Name | This compound | [7] |

| CAS Number | 1159882-59-3 | [8] |

| Molecular Formula | C₅H₉F₂N | [8] |

| Molecular Weight | 121.128 g/mol | [8] |

| Appearance | Not specified; hydrochloride salt is a white to off-white solid. | [1][9] |

| Boiling Point | 117.7 °C at 760 mmHg | [8] |

| Density | 1.123 g/cm³ | [8] |

| Flash Point | 19.9 °C | [8] |

| pKa | Estimated 9-10. Fluorine substitution typically lowers the pKa of nearby amines by ~0.8 units.[6] | N/A |

| logP | Not experimentally determined. Fluorination can increase lipophilicity.[6] | N/A |

| Aqueous Solubility | Not experimentally determined. The hydrochloride salt is expected to be water-soluble.[10] | N/A |

| SMILES | NCC1CC(C1)(F)F | [8] |

| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N (Hydrochloride) | [7] |

Workflow for Physicochemical Profiling in Drug Discovery

The systematic evaluation of physicochemical properties is a cornerstone of the hit-to-lead and lead optimization phases. The following workflow illustrates a logical sequence for characterizing novel chemical entities like this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAS 1159882-59-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to (3,3-Difluorocyclobutyl)methanamine: A Key Building Block for Novel Therapeutics

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence the physicochemical and pharmacokinetic profiles of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, small, conformationally restricted rings have garnered significant attention. This guide provides an in-depth technical overview of (3,3-difluorocyclobutyl)methanamine, a valuable saturated carbocyclic building block that has emerged as a key component in the development of novel therapeutics, particularly modulators of the Stimulator of Interferon Genes (STING) pathway.

This document will delve into the core characteristics of this compound, including its molecular structure, physicochemical properties, and synthesis. Furthermore, it will explore its application in drug discovery, with a particular focus on the rationale for its use and its role in the design of potent and selective STING agonists. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure and Identification

This compound is a primary amine featuring a geminal difluoro substitution on a cyclobutane ring. This structural motif imparts a unique combination of rigidity and polarity, making it an attractive component for molecular design. The compound is most commonly available and utilized as its hydrochloride salt to improve its stability and handling characteristics.

| Identifier | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 1159882-59-3[1] | 1159813-93-0[2][3][4] |

| Molecular Formula | C₅H₉F₂N | C₅H₁₀ClF₂N[2][3][4] |

| Molecular Weight | 121.13 g/mol | 157.59 g/mol [2][3][4] |

| IUPAC Name | This compound | This compound;hydrochloride[4] |

| SMILES | C1C(CC1(F)F)CN | C1C(CC1(F)F)CN.Cl[4] |

| InChIKey | GWULAFBJCARIIV-UHFFFAOYSA-N | GWULAFBJCARIIV-UHFFFAOYSA-N[4] |

Physicochemical Properties: The Impact of Gem-Difluorination

The introduction of the gem-difluoro group onto the cyclobutane ring significantly modulates the physicochemical properties of the parent amine. While specific experimentally determined data for this compound are not widely published, the effects of such fluorination are well-documented for analogous structures.[2][5][6]

pKa and Basicity: The strong electron-withdrawing nature of the two fluorine atoms reduces the electron density on the cyclobutane ring and, through inductive effects, decreases the basicity of the primary amine. This results in a lower pKa compared to its non-fluorinated counterpart. This modulation of pKa can be critical for optimizing interactions with biological targets and for fine-tuning the pharmacokinetic profile of a drug candidate. For similar gem-difluorinated cycloalkylamines, a decrease in pKa of 0.3-0.5 units has been observed compared to their non-fluorinated analogs.[5]

Lipophilicity (logP): The effect of gem-difluorination on lipophilicity is complex and context-dependent.[2][5] While fluorine is highly electronegative, the C-F bond can also participate in hydrogen bonding and other non-covalent interactions. In some cases, gem-difluorination can lead to a decrease in lipophilicity due to the creation of a more polarized molecular surface. For a series of functionalized gem-difluorinated cycloalkanes, the impact on logP was found to be influenced by the ring size and the position of the fluorine atoms relative to other functional groups.[2][6]

Solubility: The hydrochloride salt of this compound is expected to have significantly higher aqueous solubility than the free base, a common strategy to improve the handling and formulation of amine-containing compounds.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro moiety resistant to metabolic oxidation. Incorporating this group can block potential sites of metabolism on the cyclobutane ring, thereby increasing the in vivo half-life of a drug candidate.

Synthesis of this compound Hydrochloride

A common and scalable synthesis of this compound hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile. This method provides a reliable route to the desired product in good yield.

Caption: Synthetic pathway to this compound HCl.

Detailed Experimental Protocol:

Step 1: Reduction of 3,3-Difluorocyclobutanecarbonitrile

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-difluorocyclobutanecarbonitrile in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1M in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, cool the mixture in an ice-water bath and cautiously quench the excess borane by the slow, dropwise addition of methanol.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Concentrate the quenched reaction mixture under reduced pressure to remove the solvents.

-

Dissolve the crude residue in methanol and add concentrated hydrochloric acid.

-

Heat the acidic solution to reflux for a period to ensure complete salt formation.

-

Remove the solvents again under reduced pressure.

-

To remove residual water, perform azeotropic distillation with ethanol.

-

Suspend the resulting solid in a non-polar solvent, such as diethyl ether, and stir to break up any clumps.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.

Preparation of the Free Base:

The free base of this compound can be prepared from its hydrochloride salt by treatment with a suitable base.

-

Dissolve the hydrochloride salt in water.

-

Cool the solution in an ice bath and add a strong aqueous base, such as sodium hydroxide, dropwise until the pH is basic (e.g., pH > 11).

-

Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to afford the free base. It is important to note that the free amine may be volatile and should be handled accordingly.

Applications in Drug Discovery: A Focus on STING Modulators

The unique structural and physicochemical properties of this compound make it a highly valuable building block in medicinal chemistry. Its primary application to date has been in the synthesis of modulators of the Stimulator of Interferon Genes (STING) pathway.

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating an immune response through the production of type I interferons and other pro-inflammatory cytokines.[7] Activation of the STING pathway has emerged as a promising therapeutic strategy in immuno-oncology, as it can promote an anti-tumor immune response.

The this compound moiety has been incorporated into a number of potent STING agonists. The rationale for its use includes:

-

Scaffold Rigidity: The cyclobutane ring provides a conformationally constrained scaffold, which can lead to higher binding affinity and selectivity for the STING protein by reducing the entropic penalty of binding.

-

Vectorial Exit: The aminomethyl group provides a key vector for the attachment of other pharmacophoric elements, allowing for the exploration of the chemical space around the core scaffold.

-

Modulation of Physicochemical Properties: As previously discussed, the gem-difluoro group can favorably modulate the pKa, lipophilicity, and metabolic stability of the final compound, leading to improved drug-like properties.

While specific details of many STING agonists are proprietary, patent literature discloses the use of this compound in the synthesis of novel STING modulators for the treatment of cancer and other diseases.[8]

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound hydrochloride is a research chemical and should be handled with appropriate precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry, offering a unique combination of a conformationally restricted scaffold and the modulating effects of gem-difluorination. Its successful application in the synthesis of novel STING agonists highlights its potential for the development of innovative therapeutics. As the demand for sophisticated molecular scaffolds in drug discovery continues to grow, the importance of building blocks like this compound is set to increase, providing chemists with powerful tools to address challenging biological targets.

References

- 1. Targeting Stimulator of Interferon Genes (STING): A Medicinal Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1159813-93-0 | this compound hydrochloride - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2021042024A1 - Sting modulators, compositions, and methods of use - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of (3,3-Difluorocyclobutyl)methanamine

Introduction: The Emergence of Fluorinated Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The cyclobutane ring, a "bioisostere" of the phenyl group, offers a three-dimensional architecture that is increasingly sought after to escape "flatland" and improve pharmacological profiles. The convergence of these two motifs in molecules like (3,3-Difluorocyclobutyl)methanamine presents a compelling building block for novel therapeutics. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization in a research and development setting. While experimental data for this specific molecule is not widely published, this guide leverages data from close structural analogs and first principles of spectroscopy to provide a robust analytical overview.

Molecular Structure and Spectroscopic Overview

The structural features of this compound, specifically the geminal difluoro group on the cyclobutane ring and the primary amine, give rise to a distinct spectroscopic fingerprint. A comprehensive characterization of this molecule relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear resolution of amine protons.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

-

¹⁹F NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~2 seconds

-

Relaxation Delay: 2 seconds

-

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to show four distinct signals. The analysis is based on the known spectrum of the close analog, 3,3-Difluorocyclobutanamine hydrochloride, which displays resonances for the amine protons, the methine proton, and the methylene protons of the cyclobutane ring.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | broad singlet | 3H | -NH₃⁺ | The acidic protons of the ammonium salt will appear as a broad signal due to rapid exchange with any trace water and quadrupolar broadening from the nitrogen. |

| ~3.0 | doublet | 2H | -CH₂-NH₃⁺ | The methylene protons adjacent to the electron-withdrawing ammonium group will be deshielded. They will be split into a doublet by the adjacent methine proton. |

| ~2.6-2.8 | multiplet | 4H | -CH₂-CF₂-CH₂- | The four methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and with the methine proton. |

| ~2.3-2.5 | multiplet | 1H | -CH- | The methine proton is coupled to the adjacent methylene protons of the ring and the aminomethyl group, resulting in a complex multiplet. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, with the carbon bearing the fluorine atoms exhibiting a characteristic triplet due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~120 | triplet | -CF₂- | The carbon atom directly bonded to two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling (¹JCF). |

| ~45 | singlet | -CH₂-NH₃⁺ | The carbon of the aminomethyl group is deshielded by the nitrogen. |

| ~35 | triplet | -CH₂-CF₂- | The methylene carbons adjacent to the CF₂ group will be slightly deshielded and may show a triplet multiplicity due to two-bond C-F coupling (²JCF). |

| ~30 | singlet | -CH- | The methine carbon of the cyclobutane ring. |

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the two equivalent fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| -90 to -110 | singlet | -CF₂- | The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to any protons, resulting in a singlet. The chemical shift is typical for geminal difluoroalkanes. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to N-H, C-H, and C-F bonds.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200-3500 | Medium, Broad | N-H stretch (primary amine) | The N-H stretching vibrations of a primary amine typically appear as a pair of peaks in this region. In the hydrochloride salt, this will be a broad absorption due to the -NH₃⁺ group. |

| 2850-3000 | Medium | C-H stretch (aliphatic) | The C-H stretching vibrations of the cyclobutane and aminomethyl groups will appear in this region. |

| ~1600 | Medium | N-H bend (primary amine) | The scissoring vibration of the primary amine group is expected in this region. For the hydrochloride salt, this will be the asymmetric bend of the -NH₃⁺ group. |

| 1000-1200 | Strong | C-F stretch | The C-F stretching vibrations are typically strong and appear in this region of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: ESI-MS Data Acquisition

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Infuse the sample solution directly into the electrospray ionization (ESI) source.

Instrument Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+)

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

Predicted Mass Spectral Data

The mass spectrum of this compound (as the free base, molecular weight: 121.13 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Rationale |

| 122.1 | [M+H]⁺ | The protonated molecular ion is expected to be the base peak in the ESI+ spectrum. |

| 105.1 | [M-NH₂]⁺ | Loss of the amino group. |

| 91.1 | [M-CH₂NH₂]⁺ | Loss of the aminomethyl group. |

| 71.1 | [M-CH₂NH₂ - HF]⁺ | Subsequent loss of hydrogen fluoride from the cyclobutane ring. |

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in drug discovery and development. This guide provides a detailed predictive analysis of the expected NMR, IR, and MS data for this compound. By understanding the characteristic spectral features outlined here, researchers can confidently identify and characterize this valuable building block, accelerating the development of new and innovative therapeutics. The provided protocols and interpretations serve as a robust framework for the analysis of this and other related fluorinated cyclobutane derivatives.

References

Solubility and stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride

An In-depth Technical Guide to the Solubility and Stability of (3,3-Difluorocyclobutyl)methanamine hydrochloride

Introduction

This compound hydrochloride is a fluorinated alicyclic amine that serves as a critical building block in modern medicinal chemistry. Its unique structural motif, featuring a gem-difluorinated cyclobutane ring, imparts distinct conformational rigidity and electronic properties that are highly sought after in the design of novel therapeutic agents. The presence of fluorine atoms can significantly modulate metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a hydrochloride salt, the compound's physicochemical properties, particularly its solubility and stability, are of paramount importance for its handling, formulation, and ultimate efficacy in drug development workflows.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound hydrochloride. It is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and detailed experimental protocols grounded in established regulatory frameworks. The methodologies described herein are aligned with the principles of Quality by Design (QbD), aiming to build a thorough understanding of the molecule's behavior under various conditions to facilitate robust and reliable development processes.[2]

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its solubility and stability profiles.

| Property | Value | Source |

| IUPAC Name | This compound;hydrochloride | PubChem[3] |

| CAS Number | 1159813-93-0 | ChemicalBook[4][5] |

| Molecular Formula | C₅H₁₀ClF₂N | PubChem[3] |

| Molecular Weight | 157.59 g/mol | PubChem[3] |

| Canonical SMILES | C1C(CC1(F)F)CN.Cl | PubChem[3] |

| Appearance | White to off-white solid (typical) | General Knowledge |

Solubility Profile

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. As a hydrochloride salt, this compound is expected to exhibit significantly higher aqueous solubility than its free base form due to the ionization of the primary amine.[6][7] The following sections detail the robust methodology for quantifying its thermodynamic solubility.

Causality Behind Experimental Design: Thermodynamic vs. Kinetic Solubility

For foundational characterization, determining the thermodynamic solubility is paramount. This value represents the true equilibrium concentration of a compound in a saturated solution and is crucial for biopharmaceutical classification and formulation development.[8] While kinetic solubility assays are faster and useful for high-throughput screening, the "shake-flask" method remains the gold standard for definitive thermodynamic data.[8]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the determination of solubility in various aqueous media, reflecting different physiological pH conditions.

Objective: To determine the equilibrium solubility of this compound hydrochloride at ambient temperature.

Materials:

-

This compound hydrochloride

-

Phosphate Buffered Saline (PBS), pH 7.4

-

0.01 N Hydrochloric Acid, pH 2.0

-

0.1 M Acetate Buffer, pH 4.5

-

HPLC-grade water, acetonitrile, and relevant analytical standards

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Calibrated pH meter

-

Validated HPLC-UV or LC-MS/MS system

Methodology:

-

Preparation: Add an excess amount of the compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer (pH 2.0, 4.5, and 7.4). The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for 1 hour. Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully pipette an aliquot of the clear supernatant from each vial.

-

Dilution: Dilute the supernatant with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

-

pH Measurement: Measure the final pH of each saturated solution to confirm it has not shifted significantly.

Visualization: Solubility Determination Workflow

References

- 1. 1159813-93-0(this compound hydrochloride) | Kuujia.com [nl.kuujia.com]

- 2. pharmtech.com [pharmtech.com]

- 3. This compound hydrochloride | C5H10ClF2N | CID 57415918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1159813-93-0 | CAS DataBase [m.chemicalbook.com]

- 5. (3,3-Difluoro-cyclobutyl)MethanaMine HCl | 1159813-93-0 [chemicalbook.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. embibe.com [embibe.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

The Fluorinated Cyclobutane: A Historical and Synthetic Guide to a Privileged Scaffold

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. Among the array of fluorinated motifs, the cyclobutane ring occupies a unique position. Its inherent ring strain and puckered, three-dimensional geometry, combined with the profound electronic effects of fluorine, create a privileged scaffold with remarkable potential. This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of fluorinated cyclobutane derivatives. We will delve into the pioneering work that established their synthesis, analyze the physicochemical properties that make them attractive for drug design, present detailed synthetic protocols, and examine their successful application in marketed pharmaceuticals.

A Historical Perspective: From Curiosity to Cornerstone

The journey of fluorinated cyclobutanes is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was reported in 1835, the field remained largely a curiosity due to the extreme reactivity of elemental fluorine.[1] The isolation of fluorine by Henri Moissan in 1886 marked a turning point, though taming its reactivity would take decades.[2]

The cyclobutane ring itself was first synthesized in 1907 by James Bruce and Richard Willstätter via the hydrogenation of cyclobutene.[3] However, the convergence of these two chemical streams—fluorine and cyclobutanes—truly began in the 1940s, driven by the wartime demand for new materials and the burgeoning plastics industry. A pivotal moment was the accidental discovery of Polytetrafluoroethylene (PTFE), or Teflon™, by Dr. Roy J. Plunkett at DuPont in 1938 from a cylinder of tetrafluoroethylene (TFE).[4][5]

This event spurred intense research into the chemistry of TFE. Scientists soon discovered that TFE could undergo a thermal [2+2] cycloaddition with itself to form octafluorocyclobutane (perfluorocyclobutane, C₄F₈).[6][7] This highly stable, fully fluorinated ring was one of the first fluorinated cyclobutane derivatives to be synthesized and studied extensively, finding niche applications as a refrigerant, etchant in semiconductor production, and dielectric gas.[2][6][8] Similarly, the cycloaddition of TFE with ethylene was found to produce 1,1,2,2-tetrafluorocyclobutane, demonstrating the feasibility of creating partially fluorinated systems.[9][10]

For many years, research focused on these highly fluorinated, commodity-type molecules. The deliberate synthesis of more complex, functionalized fluorinated cyclobutanes for applications like drug discovery is a more recent development, gaining significant traction in the last two decades as medicinal chemists recognized their value in fine-tuning molecular properties.[11]

The Modern Imperative: Why Fluorinated Cyclobutanes?

The cyclobutane ring is a strained, non-planar carbocycle that adopts a puckered or "butterfly" conformation to relieve torsional strain.[12][13] This rigid, three-dimensional structure is a key asset in drug design, as it can lock in specific pharmacophoric arrangements and explore chemical space in ways that flexible alkyl chains or flat aromatic rings cannot.[11][14]

When fluorine is introduced, these benefits are amplified. The strategic placement of fluorine atoms or fluoroalkyl groups (CH₂F, CHF₂, CF₃) allows for precise modulation of a molecule's physicochemical profile:

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidation by cytochrome P450 enzymes, significantly increasing a drug's half-life.[11][14]

-

Lipophilicity (LogP): Fluorination has a complex and context-dependent effect on lipophilicity. While a single fluorine atom can often reduce LogP compared to its non-fluorinated analog, highly fluorinated groups like CF₃ typically increase it.[15][16] This allows for fine-tuning of a molecule's solubility and membrane permeability.

-

Acidity/Basicity (pKa): Due to fluorine's powerful electron-withdrawing inductive effect, its presence can significantly lower the pKa of nearby acidic protons (making them more acidic) or the pKa of the conjugate acid of a nearby base (making it less basic).[1][16][17] This is crucial for optimizing a drug's ionization state at physiological pH.

-

Bioisosterism: The fluorinated cyclobutane motif has emerged as an excellent bioisostere for other common chemical groups. For instance, a 1-trifluoromethyl-cyclobutyl group can serve as a more metabolically stable and conformationally restricted replacement for a tert-butyl group.[18][19] Likewise, a 3,3-difluorocyclobutyl moiety can replace a metabolically vulnerable cyclohexane ring.[20]

Core Synthetic Strategies

The synthesis of fluorinated cyclobutanes can be broadly categorized into two main approaches: constructing the ring with fluorine already present, or fluorinating a pre-existing cyclobutane core.

Ring Formation via [2+2] Cycloaddition

The [2+2] cycloaddition between two alkene precursors is a fundamental method for constructing the cyclobutane skeleton. This can be achieved either thermally or photochemically. The thermal dimerization of tetrafluoroethylene (TFE) to form octafluorocyclobutane is a classic industrial example.[6][21]

Caption: Key synthetic pathways to fluorinated cyclobutanes.

Experimental Protocol: Synthesis of Octafluorocyclobutane via TFE Dimerization [7]

This protocol describes the thermal dimerization of tetrafluoroethylene (TFE). This reaction is highly exothermic and must be conducted with extreme caution and appropriate safety equipment.

-

Setup: A high-pressure reactor (autoclave) made of a suitable alloy (e.g., stainless steel) is required. The reactor should be equipped with a pressure gauge, thermocouple, and gas inlet/outlet valves.

-

Charging the Reactor: The reactor is first purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen. Liquid TFE is then transferred to the cooled reactor under anaerobic conditions.

-

Reaction: The reactor is sealed and heated to a temperature range of 550-700 °C. The pressure will increase significantly. The reaction is a homogeneous gas-phase reversible reaction.

-

Causality: At temperatures below 550 °C, the primary product is the desired octafluorocyclobutane.[7] Above this temperature, side reactions leading to hexafluoropropylene and other products become more prevalent.

-

-

Work-up and Purification: After cooling, the gaseous product mixture is vented from the reactor through a series of cold traps to collect the crude product. The primary impurity is unreacted TFE.

-

Purification: The collected liquid is purified by fractional distillation to yield high-purity octafluorocyclobutane. The product is a colorless, odorless gas at room temperature (Boiling Point: -5.8 °C).[6]

Fluorination of Pre-formed Cyclobutane Cores

This "late-stage" approach is highly versatile and common in medicinal chemistry, allowing for the introduction of fluorine onto a complex, pre-assembled scaffold.

3.2.1 Nucleophilic Fluorination

This strategy involves displacing a leaving group (e.g., alcohol, tosylate, halide) with a nucleophilic fluoride source. A powerful and effective method for converting cyclobutane carboxylic acids into trifluoromethyl (CF₃) groups utilizes sulfur tetrafluoride (SF₄).[18]

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid from Cyclobutane-1,1-dicarboxylic acid (Adapted from[18])

-

Reactant Preparation: In a suitable pressure-resistant vessel (e.g., a stainless steel autoclave), place cyclobutane-1,1-dicarboxylic acid (1.0 eq).

-

Reagent Addition: Cool the vessel and carefully condense sulfur tetrafluoride (SF₄, 3-5 eq) into it. A catalytic amount of anhydrous HF or water can be added to facilitate the reaction.

-

Self-Validation: The reaction must be conducted in a closed system due to the toxicity and gaseous nature of SF₄. The use of a pressure vessel is mandatory. Proper scrubbing of off-gases is essential.

-

-

Reaction: Seal the vessel and heat it to 60-110 °C for 12-48 hours. The progress can be monitored by taking aliquots (with extreme care) and analyzing by ¹⁹F NMR.

-

Causality: The SF₄ reagent acts as a deoxofluorinating agent, converting both carboxylic acid groups into trifluoromethyl groups. Subsequent controlled hydrolysis of one of the CF₃ groups can yield the desired carboxylic acid, or the di-CF₃ product can be isolated.

-

-

Work-up: After cooling the reactor to a low temperature (e.g., -78 °C), carefully vent the excess SF₄ into a scrubbing solution (e.g., aqueous KOH). The crude reaction mixture is then cautiously poured onto ice-water.

-

Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography, crystallization, or vacuum distillation.[18]

Physicochemical Properties: A Quantitative Look

The introduction of fluorine imparts distinct and measurable changes to the cyclobutane scaffold. Understanding these shifts is critical for rational drug design.

Conformational Effects

The cyclobutane ring exists in a puckered conformation with a puckering angle of around 25-30°.[12][13] Substituents can occupy either axial or pseudo-axial/equatorial positions. X-ray crystallography studies have shown that even bulky groups like trifluoromethyl often prefer the axial position on a cyclobutane ring, which is a notable conformational preference.[18][22] This rigidity can be exploited to orient other parts of a molecule in a defined vector in space.

Caption: 2D representation of the non-planar, puckered cyclobutane ring.

Impact on Acidity and Lipophilicity

The electron-withdrawing nature of fluorine has a profound impact on the pKa of adjacent functional groups. This effect is generally additive with the number of fluorine atoms. Similarly, lipophilicity (LogP) is modulated by the degree and type of fluorination.

| Derivative Type | R = CH₃ | R = CH₂F | R = CHF₂ | R = CF₃ | Source |

| pKa of R-Cyclobutane-COOH | ~4.9 | ~4.3 | ~3.8 | ~3.5 | [23] |

| pKa of R-Cyclobutane-NH₃⁺ | ~10.7 | ~9.8 | ~8.7 | ~7.6 | [23] |

| LogP of Model Amide | 1.83 | 1.61 | 1.95 | 2.15 | [23] |

| Table 1: Comparative physicochemical data for 1-substituted cyclobutane derivatives. pKa values are approximate and LogP values are for specific model amides to illustrate trends. |

As the data shows, increasing fluorination steadily increases the acidity of both carboxylic acids (lower pKa) and protonated amines (lower pKa).[1][23] The effect on LogP is more nuanced; a monofluoromethyl group can be more hydrophilic than a methyl group, while di- and trifluoromethyl groups are progressively more lipophilic.[23]

Applications in Drug Discovery: Case Studies

The theoretical advantages of fluorinated cyclobutanes have been translated into tangible success in marketed drugs.

Case Study 1: Ivosidenib (Tibsovo®) - Enhancing Metabolic Stability

Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, approved for treating acute myeloid leukemia (AML).[24][25] Early lead compounds in its development contained a cyclohexane ring that was a primary site of metabolic degradation. A key breakthrough in the optimization program was the replacement of this metabolically labile cyclohexane with a 3,3-difluorocyclobutane-1-amine moiety.[19] This substitution blocked the site of oxidation, dramatically improving the compound's metabolic stability and pharmacokinetic profile, ultimately leading to the approved drug.[26]

Case Study 2: Apalutamide (Erleada®) - Leveraging a Spirocyclic Scaffold

Apalutamide is a non-steroidal antiandrogen used to treat prostate cancer.[27][28] A defining feature of its structure is a spirocyclic cyclobutane fused to a hydantoin core. This rigid, three-dimensional spiro-scaffold precisely orients the key pharmacophoric elements of the molecule for optimal binding to the androgen receptor, contributing to its high potency and selectivity.[29][30]

Caption: Bioisosteric replacement strategy using a fluorinated cyclobutane.

Conclusion and Future Outlook

From their origins as industrial curiosities to their current status as privileged scaffolds in drug discovery, fluorinated cyclobutane derivatives have undergone a remarkable journey. Their unique combination of conformational rigidity and tunable electronic properties provides medicinal chemists with a powerful tool to overcome challenges in metabolic stability, potency, and selectivity. The evolution of synthetic methods, from high-temperature industrial processes to sophisticated late-stage fluorination protocols, has made these building blocks increasingly accessible. As synthetic methodologies continue to advance and our understanding of fluorine's subtle effects deepens, the fluorinated cyclobutane motif is poised to play an even greater role in the development of next-generation therapeutics and advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Octafluorocyclobutane: Synthesis and Production|GAS TREND [newradargas.com]

- 3. researchgate.net [researchgate.net]

- 4. teflon.com [teflon.com]

- 5. fluoroprecision.co.uk [fluoroprecision.co.uk]

- 6. Octafluorocyclobutane - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

- 8. C4F8 Gas, C4F8 Specialty Gas [taiyugas.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. 1,1,2,2-Tetrafluorocyclobutane | C4H4F4 | CID 136215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design - Oreate AI Blog [oreateai.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. chemrxiv.org [chemrxiv.org]

- 24. researchgate.net [researchgate.net]

- 25. Ivosidenib: First Global Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. medkoo.com [medkoo.com]

- 28. Exploring novel Apalutamide analogues as potential therapeutics for prostate cancer: design, molecular docking investigations and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. preprints.org [preprints.org]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Conformational Analysis of 3,3-Difluorocyclobutane Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3,3-difluorocyclobutane moiety, in particular, has emerged as a valuable bioisostere, prized for its ability to impart unique conformational constraints and metabolic stability. This guide provides a comprehensive technical overview of the conformational analysis of the 3,3-difluorocyclobutane ring system. We will explore the fundamental principles of cyclobutane puckering, the profound influence of gem-difluorination on ring conformation, and the advanced experimental and computational techniques employed to elucidate its three-dimensional structure and dynamic behavior. This document is intended to serve as a detailed resource for researchers leveraging this increasingly important structural motif in drug design and development.

Introduction: The Allure of the Fluorinated Cyclobutane in Drug Discovery

The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2] The cyclobutane ring, a four-membered carbocycle, possesses a unique, non-planar, puckered conformation to alleviate inherent angle and torsional strain.[3][4] The fusion of these two concepts in the form of fluorinated cyclobutanes offers a rich design space for medicinal chemists. The 3,3-difluorocyclobutane scaffold is of particular interest as a bioisostere for various functional groups, providing a rigidified core that can precisely orient substituents in three-dimensional space.[5] Understanding the conformational proclivities of this ring system is paramount to its rational application in drug design.

The Fundamentals of Cyclobutane Ring Puckering

Unlike the planar depiction often seen in textbooks, cyclobutane is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to the angle strain from its 90° C-C-C bond angles deviating from the ideal 109.5° for sp³ hybridized carbon.[3][4][6] To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. This puckering is a dynamic equilibrium between two equivalent puckered states, separated by a planar transition state. This process is known as ring inversion or ring flipping.

The degree of puckering is defined by the dihedral angle, and the energy required for the ring to pass through the planar transition state is the barrier to ring inversion. For the parent cyclobutane, high-level ab initio calculations have estimated the inversion barrier to be approximately 482 cm⁻¹ (1.38 kcal/mol) with an equilibrium dihedral angle of about 29.6°.[7][8]

The Influence of Gem-Difluorination on Cyclobutane Conformation

The introduction of a gem-difluoro group at the C3 position of the cyclobutane ring has a profound impact on its conformational landscape. While direct experimental data for the parent 3,3-difluorocyclobutane is scarce in the literature, we can infer its behavior by examining analogous systems and theoretical principles.

The Case of 1,1-Difluorocyclobutane: A Comparative Model

A microwave spectroscopy study of 1,1-difluorocyclobutane provides invaluable insight.[2][9] This study determined the barrier to ring inversion to be 241 ± 5 cm⁻¹ (approximately 0.69 kcal/mol), which is significantly lower than that of cyclobutane.[2] The ring in 1,1-difluorocyclobutane is also puckered, and the study provided a detailed potential energy function for the ring-puckering vibration.

Insights from 3,3-Difluoroxetane

Further evidence for the effect of 3,3-difluorination comes from studies on 3,3-difluoroxetane, a four-membered heterocycle. Far-infrared spectroscopy of this molecule revealed a potential function for ring puckering that suggests a decrease in the torsional strain contribution to the inversion barrier upon difluorination.[1][10] This trend of a lower inversion barrier in the presence of a gem-difluoro group is a key takeaway for understanding 3,3-difluorocyclobutane.

The lowering of the inversion barrier upon gem-difluorination can be attributed to a combination of factors, including changes in bond lengths, bond angles, and torsional strain around the C-C bonds. The electronegative fluorine atoms alter the electronic distribution within the ring, which in turn influences the forces governing the ring's puckering potential.

The following diagram illustrates the ring inversion process in a substituted cyclobutane.

Caption: Ring inversion of a substituted cyclobutane proceeds through a planar transition state.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a thorough conformational analysis of 3,3-difluorocyclobutane systems.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the conformation and dynamics of molecules in solution.

-

¹H and ¹⁹F NMR: Chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively. For instance, the vicinal H-F and F-F coupling constants can provide information about the puckering of the ring.[11][12]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can identify through-space interactions between nuclei, providing crucial information about the spatial proximity of atoms and thus the preferred conformation.

-

Variable Temperature (VT) NMR: By studying NMR spectra at different temperatures, it is possible to observe changes in the conformational equilibrium and, in some cases, to determine the thermodynamic parameters for ring inversion.

Vibrational Spectroscopy (Infrared and Raman): The far-infrared region of the spectrum is particularly useful for observing the low-frequency ring-puckering vibrations directly.[10] These frequencies can be used to construct a potential energy function for the ring inversion process.

Microwave Spectroscopy: This gas-phase technique provides highly accurate rotational constants, from which the precise geometry of the molecule, including the puckering angle, can be determined.[2][9]

Computational Methods

Quantum Mechanical Calculations: High-level ab initio and Density Functional Theory (DFT) calculations are indispensable for mapping the potential energy surface of the 3,3-difluorocyclobutane ring.

-

Geometry Optimization: To find the minimum energy (puckered) and transition state (planar) structures.

-

Frequency Calculations: To confirm the nature of the stationary points (minimum or transition state) and to predict vibrational spectra.

-

Potential Energy Surface (PES) Scans: To map the energy of the molecule as a function of the ring-puckering coordinate, which allows for the determination of the barrier to inversion.[7][8]

The following diagram outlines a typical workflow for the conformational analysis of a 3,3-difluorocyclobutane derivative.

Caption: A typical workflow for the conformational analysis of 3,3-difluorocyclobutane derivatives.

Quantitative Data Summary

The following table summarizes key conformational parameters for cyclobutane and related four-membered rings. The values for 3,3-difluorocyclobutane are estimated based on trends observed in analogous systems.

| Compound | Puckering Dihedral Angle (°) | Barrier to Inversion (kcal/mol) | Method |

| Cyclobutane | ~29.6 | ~1.38 | Ab initio[7][8] |

| 1,1-Difluorocyclobutane | Puckered | ~0.69 | Microwave[2][9] |

| 3,3-Difluoroxetane | Planar (low barrier) | ~0.04 | Far-IR[1][10] |

| 3,3-Difluorocyclobutane | Puckered (Estimated) | ~0.5 - 0.8 (Estimated) | Inference |

Experimental and Computational Protocols

Protocol: NMR Analysis of a 3,3-Difluorocyclobutane Derivative

-

Sample Preparation: Dissolve 5-10 mg of the synthesized 3,3-difluorocyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H and ¹⁹F NMR Acquisition: Acquire standard one-dimensional ¹H and ¹⁹F{¹H} NMR spectra at room temperature. Note the chemical shifts, multiplicities, and coupling constants.

-

2D NMR Acquisition:

-

Acquire a ¹H-¹H COSY spectrum to establish proton-proton connectivity.

-

Acquire a ¹H-¹⁹F HSQC spectrum to correlate directly bonded protons and fluorines.

-

Acquire a ¹H-¹H NOESY or ROESY spectrum with a mixing time of 300-500 ms to identify through-space correlations.

-

-

Variable Temperature (VT) NMR: Acquire a series of ¹H and/or ¹⁹F NMR spectra at temperatures ranging from -60 °C to 60 °C in a suitable solvent (e.g., Toluene-d₈). Analyze changes in chemical shifts and line shapes to probe the dynamics of ring inversion.

-

Data Analysis:

-

Measure J-couplings (³JHH, ³JHF, ⁴JFF) from the high-resolution 1D spectra.

-

Analyze NOE cross-peak intensities to determine relative inter-proton distances.

-

Use the obtained NMR parameters to build and validate a 3D structural model of the preferred conformation.

-

Protocol: Computational Analysis of 3,3-Difluorocyclobutane

-

Initial Structure Generation: Build an initial 3D structure of 3,3-difluorocyclobutane in a molecular modeling program.

-

Conformational Search (Optional but Recommended): Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-

Quantum Mechanical Optimization:

-

Perform geometry optimizations of the puckered (minimum energy) and planar (transition state) conformations using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3) and basis set (e.g., 6-311+G(d,p)).

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory for the optimized structures.

-

Confirm that the puckered structure has all real frequencies (a true minimum) and the planar structure has one imaginary frequency corresponding to the ring-puckering motion (a true transition state).

-

-

Potential Energy Surface (PES) Scan:

-

Define the ring-puckering dihedral angle as the reaction coordinate.

-

Perform a relaxed PES scan by systematically varying this dihedral angle and optimizing the rest of the geometry at each step.

-

Plot the resulting energy profile to visualize the potential energy well and the barrier to ring inversion.

-

-

NMR Parameter Calculation:

-

Calculate NMR chemical shifts and spin-spin coupling constants for the low-energy conformer(s) and compare with experimental data for validation.

-

Conclusion and Future Directions

The 3,3-difluorocyclobutane ring system presents a fascinating case study in conformational analysis, where the interplay of angle strain, torsional strain, and electronic effects dictates its three-dimensional structure. While direct experimental data on the parent molecule remains an area for future investigation, a comprehensive understanding can be built through a comparative analysis of related systems and the application of modern spectroscopic and computational techniques. The insights gained from such analyses are critical for the rational design of novel therapeutics and functional materials that incorporate this valuable fluorinated scaffold. Future work should focus on obtaining high-resolution gas-phase structural data and detailed solution-phase NMR studies on the parent 3,3-difluorocyclobutane to definitively quantify its conformational preferences.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. 3,3-Difluorocyclobutane-1-carboxylic acid | C5H6F2O2 | CID 13777789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ab initio calculations of the potential surface for rearrangement of 2,2,3,3-tetrafluoromethylenecyclopropane to 1-(difluoromethylene)-2,2-difluorocyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,3-Difluorocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 8. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. 3,3-Difluorocyclobutane-1-carbaldehyde | C5H6F2O | CID 53484511 - PubChem [pubchem.ncbi.nlm.nih.gov]

(3,3-Difluorocyclobutyl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Rising Prominence of Fluorinated Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists. The unique electronic properties and relatively small size of fluorine allow for nuanced modulation of a molecule's physicochemical and pharmacokinetic properties. Fluorine substitution can influence potency, conformation, metabolic stability, membrane permeability, and pKa, often leading to significant improvements in a drug candidate's overall profile. Among the diverse array of fluorinated motifs, the 3,3-difluorocyclobutyl group has emerged as a particularly valuable building block, offering a unique combination of properties that make it an attractive bioisostere for various commonly employed chemical groups. This guide provides an in-depth overview of (3,3-Difluorocyclobutyl)methanamine, a key reagent for introducing this valuable moiety, covering its commercial availability, synthesis, and strategic applications in drug development.

Physicochemical Properties and Identification

This compound is a versatile building block available primarily as a free amine or its more stable hydrochloride salt.

| Property | This compound | This compound HCl |

| CAS Number | 1159882-59-3[1] | 1159813-93-0[2] |

| Molecular Formula | C5H9F2N[1] | C5H10ClF2N[2] |

| Molecular Weight | 121.13 g/mol [1] | 157.59 g/mol [2] |

| Boiling Point | 117.7 °C at 760 mmHg[1] | Not available |

| Density | 1.123 g/cm³[1] | Not available |

| Flash Point | 19.9 °C[1] | Not available |

| Synonyms | 3,3-Difluorocyclobutanemethanamine[1] | (3,3-Difluorocyclobutyl)methylamine hydrochloride[2] |

Commercial Availability: A Comparative Overview of Key Suppliers

This compound and its hydrochloride salt are available from a range of chemical suppliers, catering to the needs of research and development laboratories. The choice between the free amine and the hydrochloride salt often depends on the specific requirements of the synthetic route, with the hydrochloride salt offering enhanced stability for storage.

| Supplier | Product | CAS Number | Purity | Available Quantities |

| Alachem | This compound hydrochloride | 1159813-93-0 | ≥ 98% | Research to industrial scale |

| BLD Pharm | This compound | 1159882-59-3 | ≥ 97% | Gram to kilogram scale |

| BLD Pharm | 1-(3,3-Difluorocyclobutyl)-N-methylmethanamine hydrochloride | 1250444-03-1 | ≥ 97% | Gram to kilogram scale[3] |

| Chemical-Suppliers | This compound | 1159882-59-3 | Not specified | 100 mg and up[1] |

| Fisher Scientific (via eMolecules) | --INVALID-LINK--amine hydrochloride | 1250444-03-1 | Not specified | 500 mg[4] |

| Chem-Impex | (3,3-Difluorocyclobutyl)methanol | 681128-39-2 | ≥ 98% (GC) | Not specified[5] |

| ChemicalBook | This compound Hydrochloride | 1159813-93-0 | Not specified | Multiple suppliers listed[6] |

The Strategic Value of the 3,3-Difluorocyclobutyl Moiety in Drug Design

The 3,3-difluorocyclobutyl group is increasingly recognized as a valuable bioisostere, particularly for the tert-butyl group and other small alkyl fragments. Its utility stems from the unique physicochemical properties conferred by the geminal difluoro substitution on a strained cyclobutane ring.

Key Advantages:

-

Metabolic Stability: The strong carbon-fluorine bonds at the 3-position block potential sites of metabolic oxidation, a common liability for alkyl groups. This can lead to improved pharmacokinetic profiles and a longer in vivo half-life of drug candidates.

-

Modulation of Lipophilicity: Fluorination generally increases lipophilicity. The 3,3-difluorocyclobutyl moiety offers a nuanced way to fine-tune this property, balancing the need for membrane permeability with the risk of off-target effects associated with high lipophilicity.

-

Conformational Restriction: The rigid cyclobutane scaffold can lock a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target. This pre-organization can lead to enhanced potency and selectivity.

-

Dipole Moment and Binding Interactions: The introduction of two fluorine atoms creates a significant dipole moment within the cyclobutane ring. This can lead to favorable interactions with polar residues in a protein's binding pocket, potentially increasing binding affinity.

Synthesis of this compound and its Hydrochloride Salt

The most common route to this compound hydrochloride involves the reduction of 3,3-difluorocyclobutanecarbonitrile.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a procedure described in the chemical literature.[6]

Step 1: Reduction of 3,3-Difluorocyclobutanecarbonitrile

-

To a solution of 3,3-difluorocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a solution of borane-THF complex (1.1 eq, 1M in THF) under an inert atmosphere (e.g., nitrogen).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by a suitable method (e.g., TLC or GC-MS).

-

After completion, cool the reaction mixture in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of methanol.

-

Concentrate the mixture under reduced pressure to obtain the crude this compound.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude amine from Step 1 in methanol.

-

Add concentrated hydrochloric acid and heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Azeotrope the residue with ethanol to remove any remaining water.